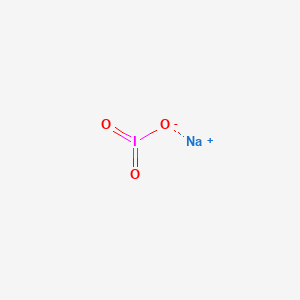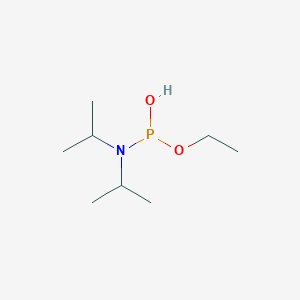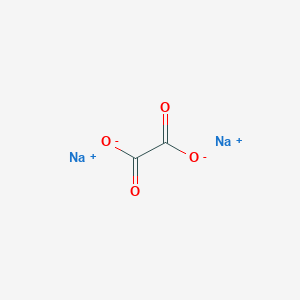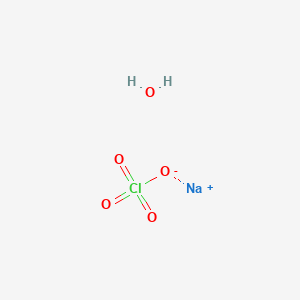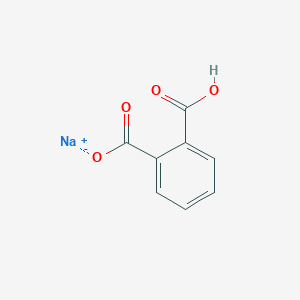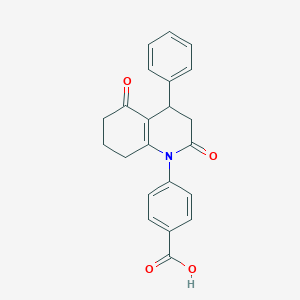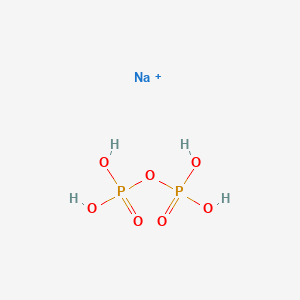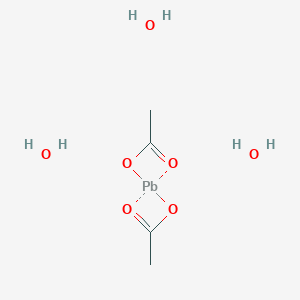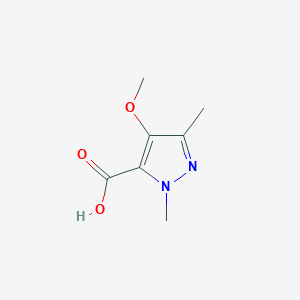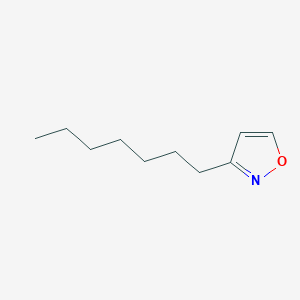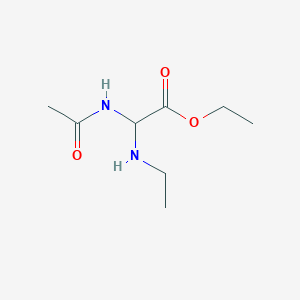
Ethyl 2-acetamido-2-(ethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetamido-2-(ethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most widely used local anesthetics in the world. Lidocaine works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied.
Mécanisme D'action
Ethyl 2-acetamido-2-(ethylamino)acetate works by blocking the voltage-gated sodium channels that are responsible for the transmission of nerve impulses. By blocking these channels, Ethyl 2-acetamido-2-(ethylamino)acetate prevents the transmission of pain signals and numbs the area where it is applied.
Effets Biochimiques Et Physiologiques
Ethyl 2-acetamido-2-(ethylamino)acetate has a number of biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerves. Ethyl 2-acetamido-2-(ethylamino)acetate can also cause a decrease in the release of neurotransmitters, such as norepinephrine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-acetamido-2-(ethylamino)acetate is a widely used local anesthetic in laboratory experiments due to its ability to block nerve impulses and numb the area where it is applied. However, Ethyl 2-acetamido-2-(ethylamino)acetate has limitations in certain types of experiments, particularly those that require the use of intact nerves or nerve fibers.
Orientations Futures
There are a number of future directions for the study of Ethyl 2-acetamido-2-(ethylamino)acetate. One area of research is the development of new local anesthetics that are more effective and have fewer side effects than Ethyl 2-acetamido-2-(ethylamino)acetate. Another area of research is the study of the long-term effects of Ethyl 2-acetamido-2-(ethylamino)acetate use, particularly in patients with chronic pain. Additionally, there is ongoing research into the use of Ethyl 2-acetamido-2-(ethylamino)acetate as a treatment for certain types of cancer.
Applications De Recherche Scientifique
Ethyl 2-acetamido-2-(ethylamino)acetate has a wide range of scientific research applications. It is commonly used in the study of pain and pain management, as well as in the study of nerve function and transmission. Ethyl 2-acetamido-2-(ethylamino)acetate is also used in the study of cardiac arrhythmias and as a treatment for certain types of arrhythmias.
Propriétés
Numéro CAS |
133873-10-6 |
|---|---|
Nom du produit |
Ethyl 2-acetamido-2-(ethylamino)acetate |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
SMILES canonique |
CCNC(C(=O)OCC)NC(=O)C |
Synonymes |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


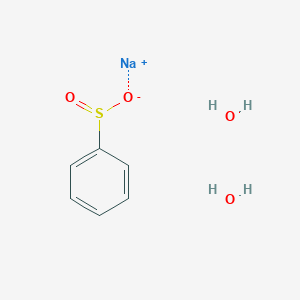
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
